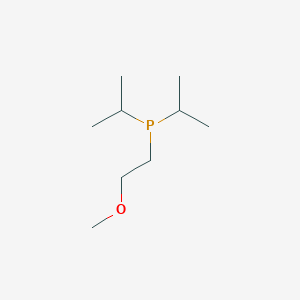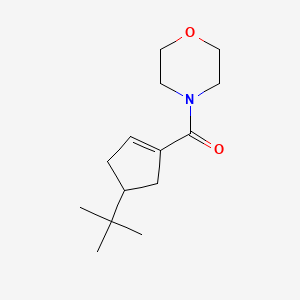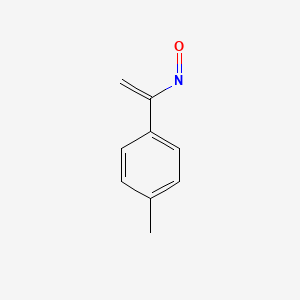
Benzoic acid, 3,4,5-tris(octadecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester (CAS#: 188685-33-8) is a chemical compound with the molecular formula C62H116O5. It is also known by various synonyms, including methyl [3,4,5-tris(n-octadecan-1-yloxy)]benzoate and methyl 3,4,5-tris(octadecyloxy)benzoate . This compound belongs to the class of benzoic acid derivatives.
Vorbereitungsmethoden
The synthetic routes for preparing this compound involve esterification reactions. One common method is the reaction between benzoic acid and octadecanol (n-octadecanol) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound. Industrial production methods may vary, but they typically follow similar principles.
Analyse Chemischer Reaktionen
Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester can undergo various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield benzoic acid and octadecanol.
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidation products.
Substitution: Substitution reactions can occur at the aromatic ring, where functional groups are replaced by other substituents.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include benzoic acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific fields:
Chemistry: It serves as a model compound for studying esterification reactions and understanding the behavior of long-chain esters.
Biology: Researchers use it to investigate lipid metabolism and cellular processes involving ester derivatives.
Medicine: Its potential therapeutic applications are still under exploration, especially in drug delivery systems.
Industry: The compound’s unique properties may contribute to the development of novel materials or coatings.
Wirkmechanismus
The exact mechanism by which benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester exerts its effects remains an area of ongoing research. It likely interacts with cellular membranes due to its long hydrocarbon chains. Molecular targets and pathways involved need further elucidation.
Vergleich Mit ähnlichen Verbindungen
While this compound is relatively unique due to its specific structure, similar long-chain esters exist. Some related compounds include other benzoic acid derivatives with varying alkyl or alkoxy substituents.
Eigenschaften
CAS-Nummer |
126229-90-1 |
|---|---|
Molekularformel |
C61H114O5 |
Molekulargewicht |
927.6 g/mol |
IUPAC-Name |
3,4,5-trioctadecoxybenzoic acid |
InChI |
InChI=1S/C61H114O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-58-55-57(61(62)63)56-59(65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(58)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-56H,4-54H2,1-3H3,(H,62,63) |
InChI-Schlüssel |
YJLXJPHAFLSYKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)




![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)


